
Chloro-tris(4-fluorophenyl)phosphanium;gold
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Overview
Description
Chloro-tris(4-fluorophenyl)phosphanium;gold is a chemical compound with the molecular formula C₁₈H₁₂AuClF₃P. It is known for its unique structure, which includes a gold atom coordinated to a phosphorus atom and three 4-fluorophenyl groups, along with a chloride ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro-tris(4-fluorophenyl)phosphanium;gold typically involves the reaction of tris(4-fluorophenyl)phosphine with a gold precursor, such as gold chloride (AuCl). The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent like dichloromethane. The reaction conditions include moderate temperatures and the use of a base to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the gold compounds and solvents used in the process .
Chemical Reactions Analysis
Types of Reactions
Chloro-tris(4-fluorophenyl)phosphanium;gold can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can act as a catalyst in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., potassium carbonate), solvents (e.g., dichloromethane), and other ligands (e.g., phosphines). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product would be a new gold complex with the substituted ligand .
Scientific Research Applications
Chloro-tris(4-fluorophenyl)phosphanium;gold has several scientific research applications, including:
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity and stability.
Biological Studies:
Mechanism of Action
The mechanism by which chloro-tris(4-fluorophenyl)phosphanium;gold exerts its effects involves the coordination of the gold center to various substrates. This coordination can activate the substrates, making them more reactive in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science .
Comparison with Similar Compounds
Similar Compounds
Chloro-tris(para-trifluoromethylphenyl)phosphine;gold: This compound has a similar structure but with trifluoromethyl groups instead of fluorophenyl groups.
Chloro-tris(2,3,4,5,6-pentafluorophenyl)phosphine;gold: This compound features pentafluorophenyl groups, providing different electronic properties.
Uniqueness
Chloro-tris(4-fluorophenyl)phosphanium;gold is unique due to the specific electronic and steric effects imparted by the 4-fluorophenyl groups. These effects can influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and material science .
Biological Activity
Chloro-tris(4-fluorophenyl)phosphanium;gold is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological mechanisms, and research findings related to its efficacy against various pathogens and cancer cells.
1. Chemical Structure and Synthesis
This compound is a gold(I) complex that incorporates a phosphine ligand, tris(4-fluorophenyl)phosphine. The molecular formula is C18H12F3P, with a molecular weight of approximately 316.26 g/mol. The synthesis typically involves the reaction of gold salts with the phosphine ligand under controlled conditions to yield the desired complex.
The biological activity of this compound is primarily attributed to its interaction with cellular targets, including enzymes involved in redox reactions. Gold(I) complexes have been shown to inhibit thioredoxin reductase, an enzyme critical for maintaining redox balance in cells, which can lead to increased oxidative stress and subsequent cell death in pathogens or cancer cells .
3.1 Antimicrobial Activity
Recent studies have demonstrated that gold(I) phosphine complexes exhibit significant activity against Trichomonas vaginalis, the causative agent of trichomoniasis. For instance, modifications in the phosphine ligands have led to compounds with improved selectivity and potency against this protozoan while minimizing toxicity to human cells .
Table 1: Antimicrobial Efficacy of Gold(I) Phosphine Complexes
Compound | Target Organism | IC50 (µM) | Selectivity Index |
---|---|---|---|
Auranofin | T. vaginalis | 0.5 | 1.9 |
Compound 4 | T. vaginalis | 0.2 | 8.6 |
Compound 10 | T. foetus | 0.3 | Not specified |
3.2 Anticancer Activity
Gold(I) complexes have also been investigated for their anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Research indicates that these compounds can induce apoptosis through reactive oxygen species (ROS) production and inhibition of key signaling pathways like Notch-AKT .
Table 2: Cytotoxicity of Gold(I) Complexes Against Breast Cancer Cells
Compound | Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |
---|---|---|---|
ZQL-4c | MCF-7 | 2.96 | 1.06 |
ZQL-4c | MDA-MB-231 | 0.80 | 0.67 |
ZQL-4c | SK-BR-3 | 1.21 | 0.79 |
4. Case Studies
In a murine model of trichomonad infection, compounds derived from this compound demonstrated significant efficacy in reducing parasite load following treatment . In another study focusing on breast cancer, ZQL-4c was shown to effectively induce apoptosis in tumor cells while sparing normal cells, highlighting its potential as a targeted therapy .
Properties
CAS No. |
53230-28-7 |
---|---|
Molecular Formula |
C18H12AuClF3P+ |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
chloro-tris(4-fluorophenyl)phosphanium;gold |
InChI |
InChI=1S/C18H12ClF3P.Au/c19-23(16-7-1-13(20)2-8-16,17-9-3-14(21)4-10-17)18-11-5-15(22)6-12-18;/h1-12H;/q+1; |
InChI Key |
KIAWCGYXDMTLES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)[P+](C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl.[Au] |
Origin of Product |
United States |
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